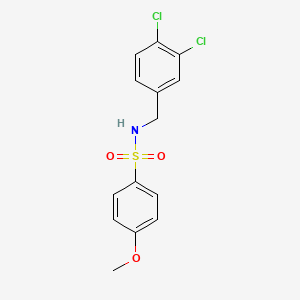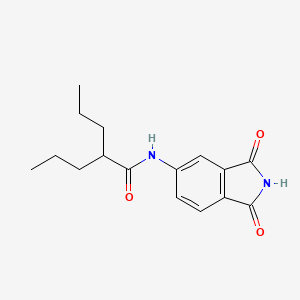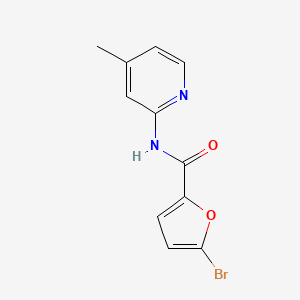![molecular formula C16H17FN2O3S B5705647 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide, also known as DB844, is a benzamide derivative that has been studied for its potential use as an antiparasitic agent. DB844 has been shown to be effective against a variety of parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, the causative agent of visceral leishmaniasis.
Mécanisme D'action
The exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide is not fully understood, but it is thought to target the parasites' mitochondrial membrane potential. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has been shown to induce depolarization of the mitochondrial membrane potential in both Trypanosoma cruzi and Leishmania donovani, leading to parasite death.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has been shown to have low toxicity in vitro, with no significant cytotoxicity observed in mammalian cells. In vivo studies have also shown low toxicity, with no significant adverse effects observed in animal models. However, further studies are needed to fully understand the potential toxicity of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity, making it a good candidate for in vitro and in vivo studies. However, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide. One area of research could be to further investigate its mechanism of action, which could lead to the development of more effective antiparasitic agents. Another area of research could be to investigate its potential use in combination therapy with other antiparasitic agents. Additionally, further studies are needed to fully understand the potential toxicity of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide and its effects on mammalian cells.
Méthodes De Synthèse
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide can be synthesized using a multi-step process starting from 2-fluoro-5-nitro-N-(2-methylphenyl)benzamide. The first step involves reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting compound is then treated with dimethylsulfamoyl chloride to introduce the sulfonamide group. Finally, the dimethylamino group is introduced using dimethylamine in the presence of a base such as sodium hydride.
Applications De Recherche Scientifique
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has been extensively studied for its potential use as an antiparasitic agent. In vitro studies have shown that 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide is effective against a variety of parasites, including Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum, the causative agent of malaria. In vivo studies have also shown promising results, with 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide being effective in animal models of Chagas disease and visceral leishmaniasis.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-6-4-5-7-15(11)18-16(20)13-10-12(8-9-14(13)17)23(21,22)19(2)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRBYGOEEVGGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)


![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)


![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)